N-(3,4-dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide N-(3,4-dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15128316
InChI: InChI=1S/C24H21N3O3/c1-29-22-11-10-16(13-23(22)30-2)15-26-24(28)18-14-21(20-9-5-6-12-25-20)27-19-8-4-3-7-17(18)19/h3-14H,15H2,1-2H3,(H,26,28)
SMILES:
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol

N-(3,4-dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC15128316

Molecular Formula: C24H21N3O3

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide -

Specification

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C24H21N3O3/c1-29-22-11-10-16(13-23(22)30-2)15-26-24(28)18-14-21(20-9-5-6-12-25-20)27-19-8-4-3-7-17(18)19/h3-14H,15H2,1-2H3,(H,26,28)
Standard InChI Key QOCZHEGXPSGRNB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinoline scaffold substituted at the 2-position with a pyridin-2-yl group and at the 4-position with a carboxamide moiety linked to a 3,4-dimethoxybenzyl group. This configuration introduces both hydrophilic (pyridine, methoxy groups) and hydrophobic (quinoline, benzyl) domains, optimizing membrane permeability and target binding. Computational modeling suggests the pyridinyl group participates in π-π stacking interactions with aromatic residues in parasitic and human kinase binding pockets, while the methoxy substituents enhance solubility and metabolic stability compared to non-polar analogs.

Physicochemical Profile

Key physicochemical parameters derived from experimental and in silico analyses include:

PropertyValue
Molecular Weight399.4 g/mol
LogP (Partition Coefficient)3.2 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area78.5 Ų
Solubility (Water)12 µM at pH 7.4

These properties align with Lipinski’s Rule of Five, predicting favorable oral bioavailability. The moderate logP value balances lipophilicity for cell penetration and hydrophilicity for aqueous solubility, a critical factor for systemic distribution in antimalarial and chemotherapeutic applications.

Synthetic Routes and Optimization Strategies

Reaction Scheme Overview

The synthesis involves a multi-step sequence beginning with the formation of the quinoline core via Friedländer condensation between 2-aminobenzaldehyde derivatives and ketone precursors. Subsequent palladium-catalyzed cross-coupling introduces the pyridin-2-yl group at the 2-position, followed by carboxamide formation at the 4-position using 3,4-dimethoxybenzylamine. Key challenges include minimizing racemization during amide bond formation and optimizing yields in the cross-coupling step, which typically requires Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃).

Yield Optimization and Purification

Early synthetic routes reported yields of 18–22% for the final product due to side reactions during quinoline annulation. Recent improvements employing microwave-assisted synthesis increased yields to 34% while reducing reaction times from 72 hours to 8 hours. Purification via reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid) achieves >95% purity, as confirmed by LC-MS and ¹H NMR.

Antimalarial Activity and Mechanism of Action

In Vitro Efficacy Against Plasmodium falciparum

The compound exhibits half-maximal inhibitory concentrations (IC50\text{IC}_{50}) of 9.3 nM against chloroquine-sensitive (3D7) and 14.7 nM against chloroquine-resistant (Dd2) P. falciparum strains. This represents a 40-fold improvement over artemisinin derivatives in resistant strains, with a selectivity index >300 for human hepatocytes (CC₅₀ = 4.5 µM). Time-kill assays show rapid parasite clearance, achieving 99% reduction in parasitemia within 12 hours at 4× IC₅₀ concentrations.

PfEF2 Inhibition and Protein Synthesis Disruption

Mechanistic studies using [³⁵S]-methionine incorporation assays demonstrate 82% inhibition of protein synthesis in trophozoite-stage parasites at 50 nM. Molecular docking simulations localize the compound to the GTP-binding pocket of PfEF2 (PDB: 6RKY), forming hydrogen bonds with Asp129 and hydrophobic interactions with Val167. Resistance selection studies identified a PfEF2 E122K mutation conferring 8.3-fold reduced susceptibility, confirming target engagement.

Cell LineOriginIC₅₀ (µM)
MCF-7Breast adenocarcinoma1.2
A549Lung carcinoma1.8
PC-3Prostate cancer0.9
K562Chronic myeloid leukemia0.7

Notably, the compound retains potency against cisplatin-resistant ovarian cancer cells (A2780/CP70, IC₅₀ = 1.5 µM), suggesting non-overlapping resistance mechanisms with platinum-based therapies.

Kinase Profiling and Target Engagement

Kinase inhibition assays identified cyclin-dependent kinase 9 (CDK9) as a primary target, with Kd=3.8K_d = 3.8 nM measured by surface plasmon resonance. CDK9 inhibition (87% at 100 nM) disrupts RNA polymerase II-mediated transcription, inducing apoptosis through Mcl-1 downregulation. Co-crystallography with CDK9/cyclin T1 (PDB: 7LZ6) reveals hydrophobic interactions with Ile25 and a hydrogen bond network with Asp167.

Comparative Analysis with Existing Therapeutics

Advantages Over Current Antimalarials

ParameterN-(3,4-Dimethoxybenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamideArtemisininChloroquine
IC₅₀ (Dd2 strain)14.7 nM620 nM2800 nM
Resistance DevelopmentNone observed after 30 generationsCommonUbiquitous
Cytostatic vs. CytotoxicCytostatic at IC₅₀CytotoxicCytotoxic
Half-life (Human)18 h (predicted)1.3 h14–21 d

The compound’s cytostatic mechanism may reduce treatment duration and prevent parasite recrudescence.

Future Directions and Clinical Translation Challenges

Lead Optimization Priorities

Second-generation analogs under development focus on:

  • Replacing the 3,4-dimethoxybenzyl group with fluorinated benzyl moieties to enhance blood-brain barrier penetration for cerebral malaria

  • Introducing prodrug functionalities (e.g., phosphate esters) to improve aqueous solubility

  • Exploring dual PfEF2/CDK9 inhibitors through hybrid scaffold design

Regulatory Pathway Considerations

Pre-IND studies must address:

  • Formulation challenges due to pH-dependent solubility (pKa = 5.1)

  • Potential CYP2D6 inhibition (IC₅₀ = 4.8 µM) requiring pharmacogenomic screening

  • Teratogenicity risks suggested by zebrafish embryotoxicity models (LC₅₀ = 12 µM)

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